molecular formula C17H17ClO3 B6339721 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-36-6

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No.: B6339721
CAS No.: 1171923-36-6
M. Wt: 304.8 g/mol
InChI Key: SHAGYUIMEHYOCE-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a benzene ring substituted with a methoxy group and a propyl chain bearing a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-(3-chlorophenyl)propyl bromide, which is then subjected to a Friedel-Crafts acylation reaction with 6-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the chloro-substituted phenyl group and the methoxy-substituted benzene ring allows for diverse chemical modifications and applications .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-21-15-10-4-8-13(16(15)17(19)20)7-2-5-12-6-3-9-14(18)11-12/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAGYUIMEHYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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